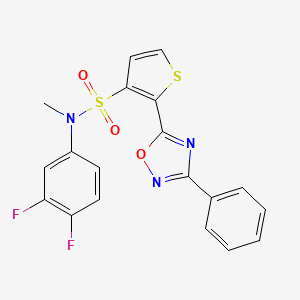

N-(3,4-difluorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide

Beschreibung

This sulfonamide derivative features a thiophene core substituted with a 3-phenyl-1,2,4-oxadiazol-5-yl group at the 2-position and a sulfonamide moiety at the 3-position. The sulfonamide nitrogen is further substituted with a methyl group and a 3,4-difluorophenyl ring. The 3,4-difluorophenyl group introduces strong electron-withdrawing effects, while the oxadiazole ring contributes to π-π stacking interactions in biological systems. This compound is hypothesized to exhibit enhanced metabolic stability and target binding affinity compared to analogs with alternative substituents .

Eigenschaften

IUPAC Name |

N-(3,4-difluorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N3O3S2/c1-24(13-7-8-14(20)15(21)11-13)29(25,26)16-9-10-28-17(16)19-22-18(23-27-19)12-5-3-2-4-6-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXKFKVEOVPZIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Thiophene Ring Functionalization: The thiophene ring is often functionalized through electrophilic substitution reactions to introduce the sulfonamide group.

Coupling Reactions: The final step involves coupling the oxadiazole and thiophene derivatives with the difluorophenyl and methyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a unique combination of functional groups that enhance its pharmacological properties. The presence of the oxadiazole ring is particularly notable as it has been associated with various biological activities, including antimicrobial and anticancer effects. The sulfonamide group is known for its utility in medicinal chemistry, particularly in the development of inhibitors for carbonic anhydrases and other enzymes.

Anticancer Potential

Recent studies have highlighted the potential of oxadiazole derivatives, including those similar to N-(3,4-difluorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide, as anticancer agents. For instance:

- Inhibition of Carbonic Anhydrases : Compounds with oxadiazole structures have demonstrated selective inhibition against human carbonic anhydrases (hCA IX and hCA XII), which are implicated in tumor growth and metastasis. Certain derivatives showed nanomolar activity against these targets, indicating their potential as therapeutic agents in cancer treatment .

Synthetic Strategies

The synthesis of this compound typically involves multi-step reactions that incorporate key intermediates. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact.

Case Study: Anticancer Activity Evaluation

A study evaluated a series of 1,2,4-oxadiazole derivatives against several cancer cell lines to determine their cytotoxicity profiles:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 16a | SK-MEL-2 | 0.65 |

| 16b | PANC-1 | 2.41 |

These results indicate that specific structural modifications can significantly enhance the biological activity of oxadiazole-based compounds .

Case Study: Selective Inhibition of Carbonic Anhydrases

Research has shown that certain oxadiazole derivatives selectively inhibit hCA IX with K_i values in the picomolar range. This selectivity is crucial for developing targeted therapies that minimize side effects associated with traditional chemotherapy .

Wirkmechanismus

The mechanism by which N-(3,4-difluorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The oxadiazole ring can interact with DNA or proteins, potentially disrupting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below summarizes key structural variations and their implications:

Electronic and Steric Effects

- Electron-Withdrawing Groups: The 3,4-difluorophenyl group in the target compound provides stronger electron withdrawal than the 4-fluorophenyl (Analog 1) or 3-chlorophenyl (Analog 2) groups.

- Steric Considerations : The 3-chlorophenyl group in Analog 2 introduces greater steric hindrance compared to the smaller fluorine atoms in the target compound. This may reduce binding efficiency in sterically sensitive targets like kinases or GPCRs .

Biologische Aktivität

N-(3,4-difluorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 368.37 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound are primarily attributed to its oxadiazole and sulfonamide moieties. Compounds containing these functional groups have been reported to exhibit a wide range of pharmacological effects.

Anticancer Activity

Research indicates that oxadiazole derivatives possess significant anticancer properties. A study demonstrated that various 1,2,4-oxadiazole derivatives exhibited cytotoxic effects against multiple cancer cell lines. For instance, compounds with oxadiazole rings showed IC values in the low micromolar range against human colon adenocarcinoma (HT-29) and other cancer cell lines .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Oxadiazole Derivative 1 | HT-29 | 2.76 |

| Oxadiazole Derivative 2 | HeLa | 9.27 |

| Oxadiazole Derivative 3 | CaCo-2 | 1.143 |

Antimicrobial Activity

Sulfonamide derivatives are known for their antimicrobial properties. The compound has shown effectiveness against both bacterial and fungal strains. For example, in vitro studies have indicated that sulfonamides inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis .

Cardiovascular Effects

Some studies have explored the cardiovascular implications of sulfonamide compounds. A particular focus has been on their ability to modulate perfusion pressure and coronary resistance in isolated heart models . Such findings suggest potential applications in treating pulmonary hypertension and cardiac hypertrophy.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Interference with Signal Transduction Pathways : It is suggested that the compound affects pathways related to apoptosis and cell cycle regulation.

- Antioxidant Properties : The presence of thiophene and oxadiazole rings contributes to antioxidant activity, which may protect cells from oxidative stress .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Cancer Cell Lines : A comprehensive evaluation on various human cancer cell lines found that the compound exhibited selective cytotoxicity towards malignant cells while sparing normal cells .

- Cardiovascular Research : In a controlled experiment using isolated rat hearts, the administration of the compound resulted in significant changes in perfusion pressure compared to controls, indicating its potential as a therapeutic agent for cardiovascular diseases .

Q & A

Basic: What are the recommended synthetic routes for N-(3,4-difluorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Oxadiazole Formation : Condensation of a nitrile derivative (e.g., 3-phenyl-1,2,4-oxadiazole) with a thiophene precursor under reflux with NHOH·HCl in ethanol .

Sulfonamide Coupling : React the thiophene-sulfonyl chloride intermediate with N-methyl-3,4-difluoroaniline in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC or NMR.

Key Characterization :

- NMR (1H/13C) to verify substitution patterns.

- Mass Spectrometry (HRMS) for molecular weight confirmation.

Basic: How can researchers screen the biological activity of this compound?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase assays).

- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .

- Cellular Models :

- Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity studies (MTT assay).

- Monitor apoptosis via flow cytometry (Annexin V/PI staining).

Advanced: What strategies resolve contradictory data in receptor-binding studies involving this compound?

Methodological Answer:

Contradictions may arise from receptor polymorphism or assay conditions. Mitigation strategies include:

Orthogonal Validation :

- Compare results across SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and radioligand binding assays .

Statistical Robustness :

- Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., pH, solvent effects).

Structural Biology :

- Co-crystallize the compound with the target receptor (e.g., X-ray crystallography) to validate binding modes .

Advanced: How can computational modeling optimize this compound’s pharmacokinetic properties?

Methodological Answer:

QSAR Modeling :

- Use descriptors like logP, PSA, and H-bond donors to predict absorption (e.g., SwissADME).

Metabolic Stability :

- Simulate CYP450 metabolism (e.g., Schrödinger’s MetaSite) to identify vulnerable sites for deuteration or fluorination .

Molecular Dynamics (MD) :

- Simulate binding to serum albumin to estimate plasma half-life.

Advanced: What analytical techniques elucidate the reaction mechanism of sulfonamide formation?

Methodological Answer:

Kinetic Studies :

- Monitor reaction progress via in situ IR spectroscopy (tracking S=O and C-Cl stretches) .

Isotopic Labeling :

- Use O-labeled HO to confirm nucleophilic attack pathways.

DFT Calculations :

Advanced: How can structural modifications enhance selectivity for a target enzyme?

Methodological Answer:

Fragment-Based Design :

- Replace the 3-phenyl-oxadiazole with bioisosteres (e.g., 1,3,4-thiadiazole) to reduce off-target effects .

Crystallographic Guidance :

- Modify the difluorophenyl group to fill hydrophobic pockets identified in enzyme co-crystal structures .

Proteome-Wide Profiling :

- Use chemical proteomics (e.g., kinobeads) to assess selectivity across kinase families .

Advanced: What methods validate the compound’s stability under physiological conditions?

Methodological Answer:

Forced Degradation Studies :

- Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions; analyze degradation products via LC-MS .

Plasma Stability Assay :

- Incubate with human plasma (37°C, 24h) and quantify remaining compound using UPLC-PDA.

Solid-State Stability :

- Perform DSC/TGA to assess hygroscopicity and thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.